molecular formula C12H16N6O3S B15214940 N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine CAS No. 88090-80-6

N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine

Cat. No.: B15214940
CAS No.: 88090-80-6
M. Wt: 324.36 g/mol
InChI Key: VJVFFWXHPDDIKD-UHFFFAOYSA-N
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Description

2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is a complex organic compound with a molecular formula of C12H16N6O3S. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a urea moiety linked to a butyl chain. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Properties

CAS No.

88090-80-6

Molecular Formula

C12H16N6O3S

Molecular Weight

324.36 g/mol

IUPAC Name

2-[4-(7H-purin-6-ylsulfanyl)butylcarbamoylamino]acetic acid

InChI

InChI=1S/C12H16N6O3S/c19-8(20)5-14-12(21)13-3-1-2-4-22-11-9-10(16-6-15-9)17-7-18-11/h6-7H,1-5H2,(H,19,20)(H2,13,14,21)(H,15,16,17,18)

InChI Key

VJVFFWXHPDDIKD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCCCCNC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid typically involves multiple steps:

    Formation of the Purine Derivative: The starting material, 1H-purine-6-thiol, is reacted with a butyl halide under basic conditions to form 4-(1H-purin-6-ylthio)butane.

    Urea Formation: The intermediate is then reacted with an isocyanate to introduce the urea group, forming 3-(4-((1H-purin-6-yl)thio)butyl)urea.

    Acetic Acid Introduction: Finally, the urea derivative is reacted with chloroacetic acid under basic conditions to yield the target compound, 2-(3-(4-((1H-purin-6-yl)thio)butyl)ureido)acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group in the purine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The halide in the butyl chain can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its purine derivative structure suggests potential as an enzyme inhibitor or a ligand for nucleotide-binding proteins.

    Medicine: It may have potential as a therapeutic agent due to its structural similarity to biologically active purines.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is likely related to its ability to interact with biological macromolecules. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine derivative used as a chemotherapy agent.

    Allopurinol: A purine analog used to treat gout.

    Thioguanine: Another purine analog used in cancer treatment.

Uniqueness

2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is unique due to its combination of a purine moiety with a urea and acetic acid group. This structure provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.

Biological Activity

N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine, with the chemical formula C12_{12}H16_{16}N6_6O3_3S, is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a purine moiety linked to a sulfanyl butyl chain and a carbamoyl group attached to glycine. This unique configuration suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC12_{12}H16_{16}N6_6O3_3S
Molecular Weight296.36 g/mol
SolubilitySoluble in water
Melting PointNot specified
  • Inhibition of Glycine Transporters : Research indicates that compounds similar to this compound may act as inhibitors of glycine transporters (GlyT1). This inhibition can enhance synaptic glycine levels, potentially influencing neurotransmission and neuroprotection .
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which is critical for reducing oxidative stress in cells. This could have implications for neurodegenerative diseases where oxidative damage is a contributing factor .
  • Modulation of Enzyme Activity : The presence of the purine ring may allow for interactions with various enzymes, potentially modulating their activity. This aspect warrants further investigation to elucidate specific targets and pathways involved.

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds, providing insights into the potential effects of this compound:

  • Study on GlyT1 Inhibition : A study highlighted the development of GlyT1 inhibitors that share structural similarities with this compound. These inhibitors demonstrated significant effects on cognitive functions in animal models .
  • Antioxidant Activity Assessment : Another investigation measured the antioxidant capacity of related purine derivatives, revealing their potential to scavenge free radicals effectively . This suggests that this compound could similarly possess protective effects against oxidative stress.

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